MukB is found primarily in Escherichia coli, a model organism widely used in molecular biology and genetics. It is encoded by the mukB gene, which is essential for the viability of the bacterium, particularly during the processes of DNA replication and segregation.
MukB belongs to the SMC protein family, which includes other proteins such as cohesins and condensins. These proteins are characterized by their coiled-coil domain structure, which facilitates dimerization and interaction with DNA. MukB functions as part of a larger complex known as MukBEF, which includes MukE and MukF proteins, enhancing its ability to condense DNA.
The synthesis of MukB involves standard bacterial protein expression techniques. Typically, the mukB gene is cloned into an expression vector and transformed into E. coli host cells. Induction with an appropriate chemical (such as isopropyl β-D-1-thiogalactopyranoside) triggers protein expression.
MukB has a characteristic coiled-coil domain that facilitates dimerization, allowing it to form higher-order oligomers essential for its function. Recent studies using cryo-electron microscopy have revealed detailed structural insights into the MukBEF complex, showing how it interacts with DNA.
MukB participates in several biochemical reactions related to DNA manipulation:
The binding affinity and interaction dynamics can be analyzed using techniques such as fluorescence resonance energy transfer (FRET) or surface plasmon resonance (SPR), providing insights into the kinetics of these reactions.
MukB operates through an ATP-dependent mechanism where ATP hydrolysis induces conformational changes that allow it to compact DNA effectively. This process involves:
Studies have shown that mutations in mukB can lead to defects in chromosome segregation, underscoring its essential role in maintaining genomic integrity.
MukB's functionality makes it a valuable subject for research in several areas:
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